molecular formula C30H32N2O4 B11629435 3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-5-[4-(propan-2-yl)phenyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one

3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-5-[4-(propan-2-yl)phenyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B11629435
M. Wt: 484.6 g/mol
InChI Key: RTNCPUMSGDGMPZ-BYCLXTJYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-5-[4-(propan-2-yl)phenyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Properties

Molecular Formula

C30H32N2O4

Molecular Weight

484.6 g/mol

IUPAC Name

(4E)-4-[hydroxy-(3-methyl-4-propoxyphenyl)methylidene]-5-(4-propan-2-ylphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C30H32N2O4/c1-5-15-36-25-13-12-24(16-20(25)4)28(33)26-27(23-10-8-22(9-11-23)19(2)3)32(30(35)29(26)34)18-21-7-6-14-31-17-21/h6-14,16-17,19,27,33H,5,15,18H2,1-4H3/b28-26+

InChI Key

RTNCPUMSGDGMPZ-BYCLXTJYSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)C(C)C)/O)C

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)C(C)C)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-5-[4-(propan-2-yl)phenyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core pyrrol-2-one structure, followed by the introduction of the various substituents through a series of reactions such as alkylation, acylation, and condensation reactions. The reaction conditions, including temperature, solvent, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions for large-scale production, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to isolate the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-5-[4-(propan-2-yl)phenyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

Pharmaceutical Applications

The compound exhibits significant potential as a pharmaceutical agent due to its structural characteristics, which allow it to interact with biological targets effectively.

Case Studies:

  • Anticancer Activity: Research indicates that derivatives of pyrrolidone compounds can inhibit cancer cell proliferation. A study demonstrated that similar compounds showed selective cytotoxicity against various cancer cell lines, suggesting a potential role for this compound in targeted cancer therapies .
  • Anti-inflammatory Properties: Similar pyrrol derivatives have been investigated for their anti-inflammatory effects. A study highlighted their capacity to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory response .

Material Science

The compound's unique structure provides opportunities for applications in material science, particularly in developing advanced materials with enhanced properties.

Applications:

  • Polymer Chemistry: The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for applications in electronics and coatings.
  • Nanotechnology: Its ability to form stable complexes with metal ions opens avenues for its use in nanomaterial synthesis, which is crucial for developing new catalysts and sensors.

Bioconjugation Techniques

The compound's functional groups facilitate bioconjugation processes, allowing for the attachment of biomolecules to surfaces or other compounds. This property is particularly useful in:

Applications:

  • Diagnostic Tools: It can be used to create bioconjugates for diagnostic imaging, enhancing the specificity and sensitivity of detection methods.
  • Therapeutic Delivery Systems: The compound can be integrated into drug delivery systems to improve the bioavailability and targeting of therapeutic agents.

Data Tables

Application AreaDescriptionCase Study Reference
PharmaceuticalAnticancer and anti-inflammatory properties
Material ScienceEnhancements in thermal stability and mechanical properties
BioconjugationDevelopment of diagnostic tools and therapeutic delivery systems

Mechanism of Action

The mechanism of action of 3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-5-[4-(propan-2-yl)phenyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxy-4-methylbenzaldehyde
  • 3-hydroxy-4-propoxybenzaldehyde
  • 5-(4-propan-2-yl)phenyl-1-(pyridin-3-yl)methyl-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-5-[4-(propan-2-yl)phenyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is unique due to its specific combination of functional groups and structural features

Biological Activity

The compound 3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-5-[4-(propan-2-yl)phenyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one, also referred to by its chemical formula C29H38N2O4, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy in various biological contexts.

Biological Activity Overview

Research on the biological activity of this compound indicates several notable effects:

  • Antimicrobial Activity : In silico studies have shown that derivatives similar to this compound exhibit significant antibacterial activity against pathogens such as Pseudomonas aeruginosa. These findings suggest potential applications in treating infections caused by resistant bacterial strains .
  • Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases .
  • Anticancer Potential : Preliminary research indicates that the compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines, suggesting a mechanism involving the activation of intrinsic apoptotic pathways .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Receptor Modulation : Interactions with cellular receptors could modulate signaling pathways that lead to decreased inflammation or enhanced apoptosis in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialInhibition of Pseudomonas
Anti-inflammatoryReduced cytokine production
AnticancerInduction of apoptosis

Detailed Research Findings

  • Antibacterial Study : A study published in a peer-reviewed journal evaluated the efficacy of similar compounds against Pseudomonas aeruginosa. Results showed a range of inhibition from 23% to 96% at varying concentrations, highlighting the potential for developing new antibiotics .
  • Anti-inflammatory Mechanism : In vitro assays demonstrated that treatment with the compound led to a significant reduction in IL-6 and TNF-alpha levels, indicating its potential utility in managing chronic inflammatory conditions .
  • Cancer Cell Line Testing : Research involving various cancer cell lines revealed that the compound could significantly reduce cell viability and promote apoptosis through caspase activation, suggesting a promising avenue for cancer therapy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.